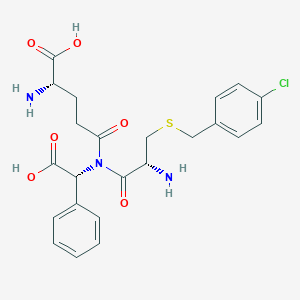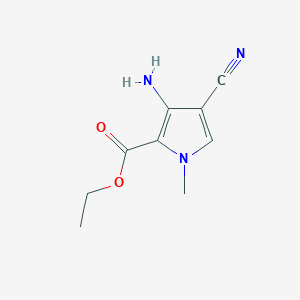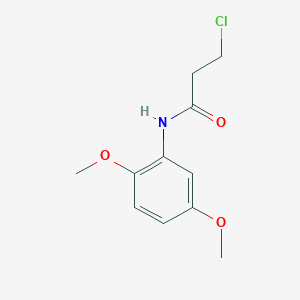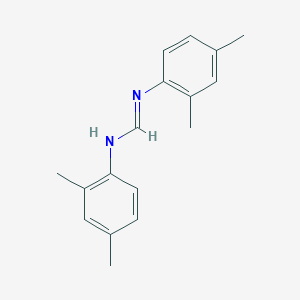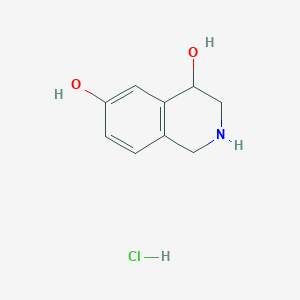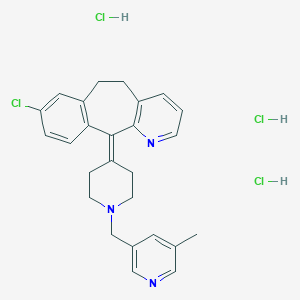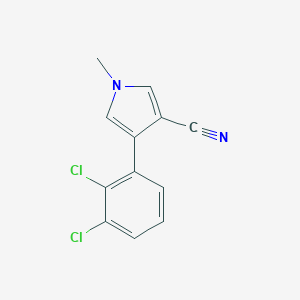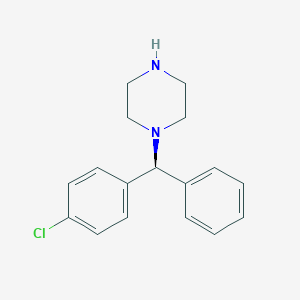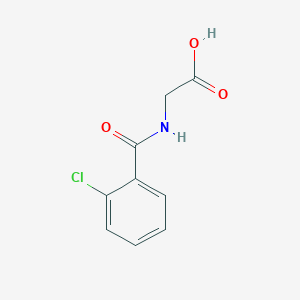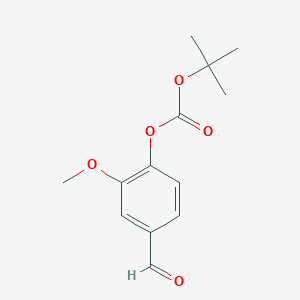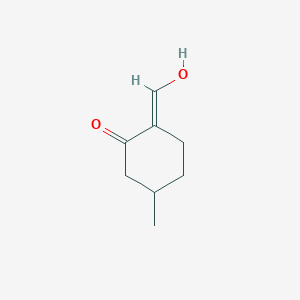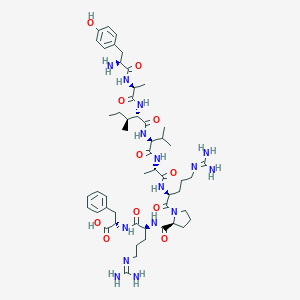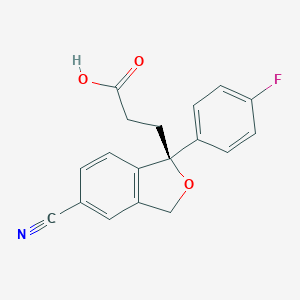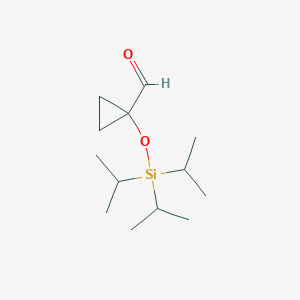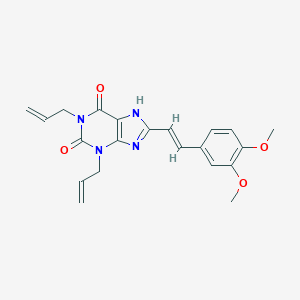
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, also known as DASPMI, is a xanthine derivative that has been synthesized for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine binds selectively to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. This binding results in the opening of the channel and the influx of calcium ions into the cell. This influx of calcium ions can activate various signaling pathways, leading to the observed physiological effects of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine.
生化和生理效应
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the enhancement of cognitive function. These effects are thought to be mediated through the selective binding of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine to the α7 nicotinic acetylcholine receptor.
实验室实验的优点和局限性
One advantage of using (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of using (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are several potential future directions for research on (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine. One area of interest is the development of more potent analogs of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine that could exhibit stronger physiological effects. Another area of interest is the investigation of the potential therapeutic applications of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, particularly in the treatment of cognitive disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine and its effects on various signaling pathways.
合成方法
The synthesis of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine involves the reaction of 3,4-dimethoxystyryl bromide with 1,3-diallyl-8-bromoxanthine in the presence of a palladium catalyst. This reaction results in the formation of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, which can be purified through recrystallization.
科学研究应用
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been found to selectively bind to the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. This makes (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine a potential tool for studying the role of this receptor in these processes.
In cancer research, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This suggests that (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine may have potential as an anticancer agent.
属性
CAS 编号 |
155814-27-0 |
|---|---|
产品名称 |
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine |
分子式 |
C21H22N4O4 |
分子量 |
394.4 g/mol |
IUPAC 名称 |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H22N4O4/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)27)22-17(23-19)10-8-14-7-9-15(28-3)16(13-14)29-4/h5-10,13H,1-2,11-12H2,3-4H3,(H,22,23)/b10-8+ |
InChI 键 |
CPKFTMZBSCSJGD-CSKARUKUSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
同义词 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)-1, 3-di-2-propenyl-, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



